
1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This particular compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclobutane ring with a carbonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Grignard Reaction: This method involves the reaction of an aryl bromide with a Grignard reagent, followed by cyclization to form the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield.
化学反应分析
Types of Reactions
1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonitrile group can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenylcyclobutane derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
科学研究应用
1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
1-(2-Chloro-4-methylphenyl)cyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-ethylphenyl)cyclobutane-1-carbonitrile: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Bromo-4-methylphenyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
1-(2-Bromo-4-methylphenyl)cyclobutane-1-carbonitrile is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonitrile group, which confer distinct chemical reactivity and biological activity .
属性
分子式 |
C12H12BrN |
|---|---|
分子量 |
250.13 g/mol |
IUPAC 名称 |
1-(2-bromo-4-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12BrN/c1-9-3-4-10(11(13)7-9)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
InChI 键 |
VYLSGKJYMNGTTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2(CCC2)C#N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


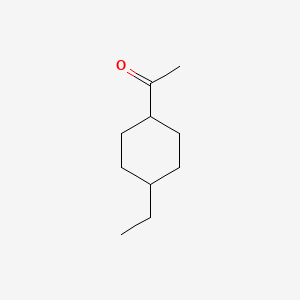
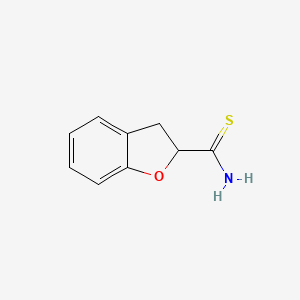
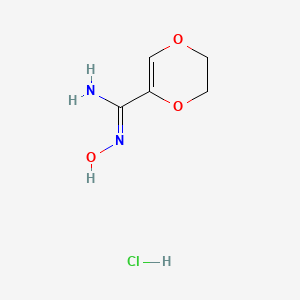

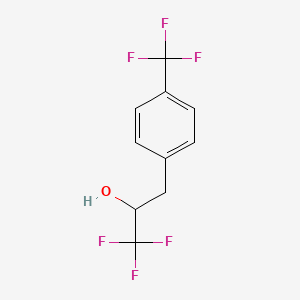
![3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
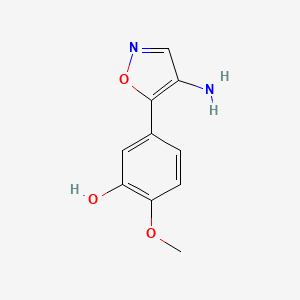
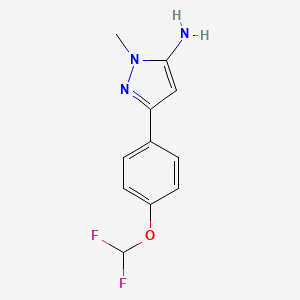
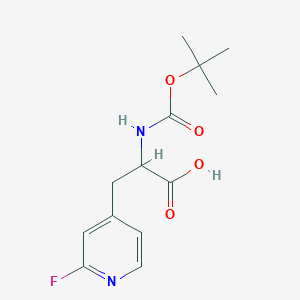
![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
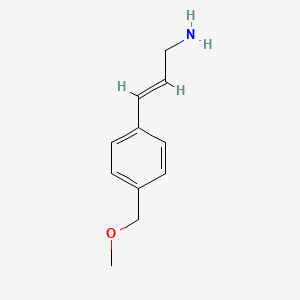
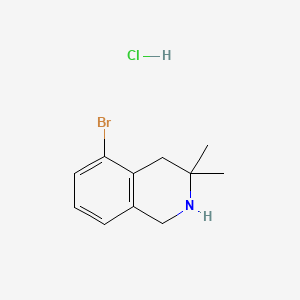

![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13588088.png)
